molecular formula C11H11BrN2O B8393769 3-(bromomethyl)-1-ethyl-quinoxalin-2(1H)-one

3-(bromomethyl)-1-ethyl-quinoxalin-2(1H)-one

Cat. No.: B8393769
M. Wt: 267.12 g/mol
InChI Key: LCBOKRRVYOXKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(bromomethyl)-1-ethyl-quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C11H11BrN2O and its molecular weight is 267.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

3-(bromomethyl)-1-ethylquinoxalin-2-one

InChI

InChI=1S/C11H11BrN2O/c1-2-14-10-6-4-3-5-8(10)13-9(7-12)11(14)15/h3-6H,2,7H2,1H3

InChI Key

LCBOKRRVYOXKSY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.2 g (22.3 mM) of 1-ethyl-3-methyl-quinoxalin-2(1H)-one, 3.97 g (22.3 mM) of N-bromosuccinimide and 53.3 mg of benzoylperoxide in 220 ml of carbon tetrachloride were refluxed for 4 h. The reaction mixture was filtered and the solvent was removed under vacuum. The residue was further purified by silica gel column chromatography, using dichloromethane/cyclohexane (70/30) as eluant to give a solid, which was taken up in methylterbutyloxide. After filtration, 2.4 g of 3-(bromomethyl)-1-ethyl-quinoxalin-2(1H)-one were obtained as a tan solid. Yield: 40.3%.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
53.3 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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